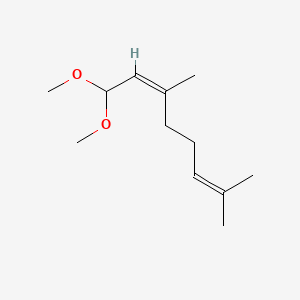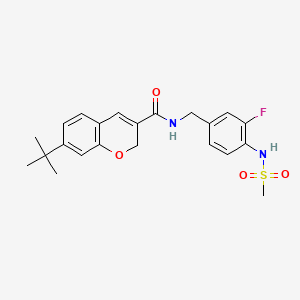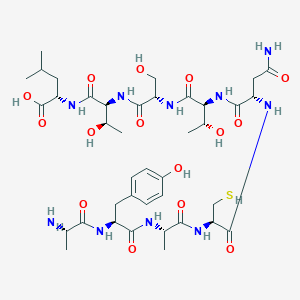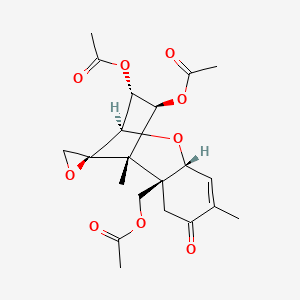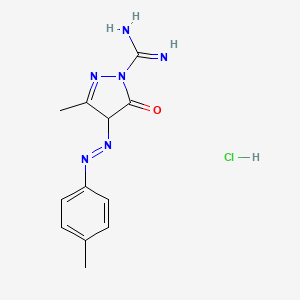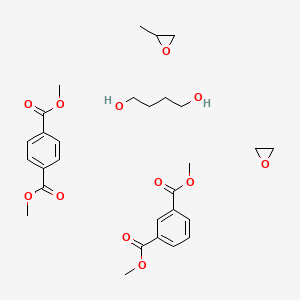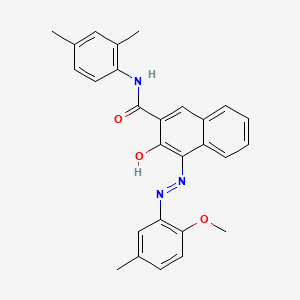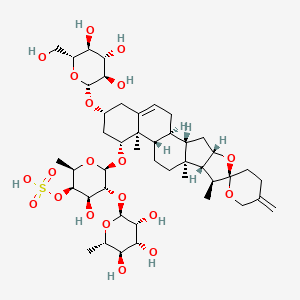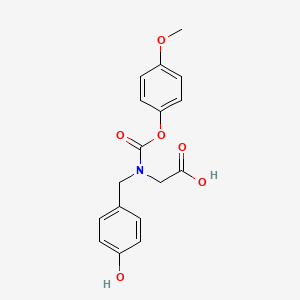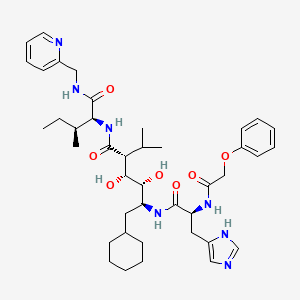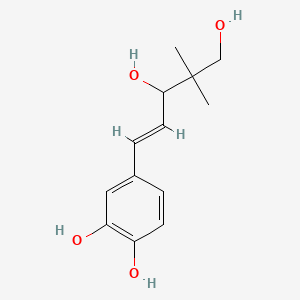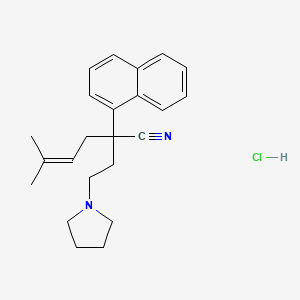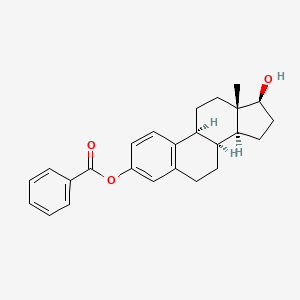
Isoestradiol 3-benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoestradiol 3-benzoate is a synthetic estrane steroid and the C3 benzoate ester of estradiol. It is also known as estra-1,3,5(10)-triene-3,17β-diol 3-benzoate. This compound is a derivative of estradiol, a naturally occurring hormone that plays a crucial role in the regulation of the female reproductive system. This compound is primarily used in hormone therapy and has applications in various fields including medicine and scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of isoestradiol 3-benzoate involves the esterification of estradiol with benzoic acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions: Isoestradiol 3-benzoate undergoes various chemical reactions including:
Oxidation: This reaction can convert the hydroxyl group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The benzoate group can be substituted with other functional groups to create new compounds with potential therapeutic applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield estrone derivatives, while reduction can produce different estradiol analogs .
Applications De Recherche Scientifique
Isoestradiol 3-benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of steroid metabolism and synthesis.
Biology: The compound is utilized in research on hormone receptor interactions and endocrine system regulation.
Medicine: this compound is investigated for its potential therapeutic effects in hormone replacement therapy, cancer treatment, and reproductive health.
Industry: It is used in the development of pharmaceuticals and as a standard in quality control processes
Mécanisme D'action
Isoestradiol 3-benzoate exerts its effects by binding to estrogen receptors (ERα and ERβ) in target cells. Upon binding, the receptor-ligand complex translocates to the nucleus where it regulates gene transcription. This leads to the formation of messenger RNA and subsequent protein synthesis, which mediates the biological effects of the compound. The primary molecular targets include tissues in the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .
Comparaison Avec Des Composés Similaires
- Estradiol benzoate
- Estradiol acetate
- Estradiol cypionate
- Estradiol valerate
Comparison: Isoestradiol 3-benzoate is unique in its specific esterification at the C3 position, which influences its pharmacokinetics and biological activity. Compared to other estradiol esters, this compound has distinct absorption, distribution, metabolism, and excretion profiles. This uniqueness makes it a valuable compound for specific therapeutic applications and research studies .
Propriétés
Numéro CAS |
6011-90-1 |
|---|---|
Formule moléculaire |
C25H28O3 |
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
[(8S,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate |
InChI |
InChI=1S/C25H28O3/c1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26/h2-6,8,10,15,20-23,26H,7,9,11-14H2,1H3/t20-,21+,22+,23+,25+/m1/s1 |
Clé InChI |
UYIFTLBWAOGQBI-FCRIMTMASA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 |
SMILES canonique |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4-[(2S)-6-methylhept-5-en-2-yl]cyclohexa-1,3-diene](/img/structure/B12774245.png)
